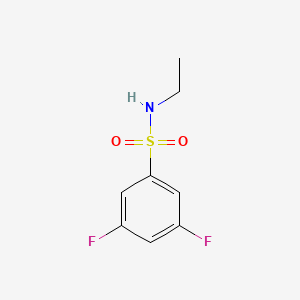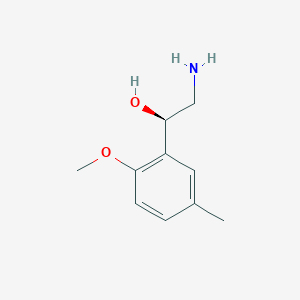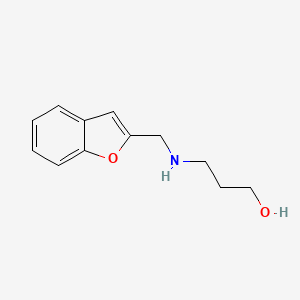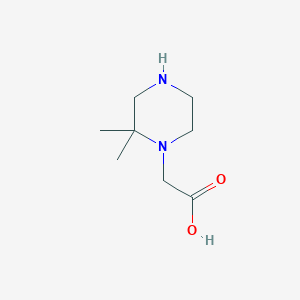
N-ethyl-3,5-difluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,5-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the sulfonamide group, and two fluorine atoms substituted at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials, 3,5-difluorobenzenesulfonyl chloride and ethylamine, are fed into the reactor continuously, and the product is collected and purified using standard techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.
Reduction: Reduction can yield amines or other reduced derivatives.
Hydrolysis: Hydrolysis results in the formation of sulfonic acids and ethylamine.
Scientific Research Applications
N-ethyl-3,5-difluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and proteins.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Chemical Research: The compound serves as a model system for studying the effects of fluorine substitution on the reactivity and properties of sulfonamides.
Mechanism of Action
The mechanism of action of N-ethyl-3,5-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme. The compound’s sulfonamide group plays a crucial role in its inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Lacks the ethyl group on the nitrogen atom.
2,6-Difluorobenzenesulfonamide: Has fluorine atoms substituted at the 2 and 6 positions instead of 3 and 5.
3,4-Difluorobenzenesulfonamide: Fluorine atoms are substituted at the 3 and 4 positions.
Uniqueness
N-ethyl-3,5-difluorobenzene-1-sulfonamide is unique due to the presence of both the ethyl group and the specific fluorine substitution pattern. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and improved stability under various conditions. The ethyl group also provides additional sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-ethyl-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChI Key |
QBNJYCZXLHIAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)







![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13290023.png)


